

Spectroscopic Characterization of 2-(Tert-butylamino)sulfonylphenylboronic Acid: A Technical Guide

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Compound of Interest

	2-(Tert-butylamino)sulfonylphenylboronic acid
Compound Name:	
Cat. No.:	B129220

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Introduction

2-(Tert-butylamino)sulfonylphenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for carbon-carbon bond formation via Suzuki-Miyaura coupling, and a tert-butylaminosulfonyl group, which can impart specific physicochemical properties and biological activities. This guide provides an in-depth analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are crucial for the unequivocal identification and characterization of this molecule.

Given the limited availability of published experimental spectra for the ortho-isomer, this guide will leverage data from its closely related meta-isomer, 3-[N-(tert-Butyl)sulfamoyl]phenylboronic acid, as a primary reference. This comparative approach, supplemented by established principles of spectroscopy, will provide researchers with a robust framework for interpreting the spectral features of **2-(tert-butylamino)sulfonylphenylboronic acid**.

Molecular Structure and Its Influence on Spectral Data

The spatial arrangement of the functional groups in **2-(tert-butylamino)sulfonylphenylboronic acid** dictates its unique spectral fingerprint. The proximity of the bulky tert-butylaminosulfonyl group to the boronic acid moiety in the ortho position is expected to introduce steric hindrance, which can influence bond angles, rotational freedom, and electronic interactions, thereby affecting the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Caption: Molecular structure of **2-(tert-butylamino)sulfonylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data for **2-(Tert-butylamino)sulfonylphenylboronic acid**:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Expert Commentary
~8.0-8.2	d	1H	Ar-H	The proton ortho to the boronic acid and meta to the sulfonyl group is expected to be the most deshielded aromatic proton.
~7.5-7.8	m	3H	Ar-H	The remaining aromatic protons will appear as a complex multiplet.
~5.0-6.0	br s	2H	$\text{B}(\text{OH})_2$	The boronic acid protons are typically broad and their chemical shift is concentration and solvent dependent. They are also exchangeable with D_2O .
~4.5-5.5	br s	1H	N-H	The sulfonamide proton is also broad and exchangeable with D_2O . Its chemical shift can vary.

~1.2-1.4	s	9H	C(CH ₃) ₃	The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature in the spectrum. [1] [2]
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Causality in Experimental Choices:

- Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids as it can solubilize the compound and its hydroxyl and amine protons are often well-resolved.
- D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the signals from the B(OH)₂ and N-H protons to disappear, confirming their assignment.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Expected ¹³C NMR Data for **2-(Tert-butylamino)sulfonylphenylboronic acid**:

Chemical Shift (δ , ppm)	Assignment	Expert Commentary
~140-145	Ar-C	Quaternary carbon attached to the sulfonyl group.
~130-138	Ar-C	Aromatic CH carbons.
~125-130	Ar-C	Aromatic CH carbons.
~130 (broad)	Ar-C	Quaternary carbon attached to the boronic acid group. The signal is often broad due to quadrupolar relaxation of the boron nucleus.
~55-60	$\text{C}(\text{CH}_3)_3$	Quaternary carbon of the tert-butyl group.
~29-31	$\text{C}(\text{CH}_3)_3$	Methyl carbons of the tert-butyl group. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment	Expert Commentary
3400-3200	Strong, Broad	O-H Stretch	This broad absorption is characteristic of the hydroxyl groups of the boronic acid, likely involved in hydrogen bonding.[3][4]
3350-3250	Medium	N-H Stretch	The sulfonamide N-H stretch typically appears in this region. [5]
3100-3000	Medium	Aromatic C-H Stretch	Characteristic stretching vibrations of the C-H bonds on the phenyl ring.[6]
2980-2850	Medium	Aliphatic C-H Stretch	Stretching vibrations of the C-H bonds in the tert-butyl group.[6]
1350-1310 & 1170-1150	Strong	S=O Asymmetric & Symmetric Stretch	These two strong bands are highly characteristic of the sulfonyl group in sulfonamides.[5]
1400-1300	Strong	B-O Stretch	The boron-oxygen single bond stretch is a key indicator of the boronic acid functionality.
~1000	Strong	B-C Stretch	The boron-carbon single bond stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal and passing an IR beam through it.
- Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like boronic acids.

Expected Mass Spectrometry Data:

- Molecular Ion: The molecular weight of **2-(tert-butylamino)sulfonylphenylboronic acid** is 257.11 g/mol. In negative ion mode ESI-MS, the deprotonated molecule $[M-H]^-$ would be expected at m/z 256.1. Boronic acids are known to readily form anhydrides, particularly cyclic trimers (boroxines), which may also be observed.
- Fragmentation: Boronic acids can be challenging to analyze by MS due to their tendency to undergo dehydration.^[7] Common fragmentation pathways may involve the loss of water, the boronic acid group, or cleavage of the sulfonamide bond. The tert-butyl group can be lost as a stable tert-butyl cation (m/z 57) in positive ion mode, although this may not be the primary fragmentation pathway.

LC-MS/MS for Enhanced Sensitivity and Specificity:

For complex mixtures or trace analysis, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method. This allows for the separation of the analyte from impurities before detection.^[7]

Caption: Potential fragmentation pathways in ESI-MS.

Conclusion

The comprehensive spectral analysis of **2-(tert-butylamino)sulfonylphenylboronic acid**, through the combined application of NMR, IR, and MS, allows for its unambiguous structural confirmation. While experimental data for this specific isomer is not readily available, a thorough understanding of the spectral characteristics of its functional components and comparison with closely related analogs provide a solid foundation for its identification and characterization. The methodologies and expected data presented in this guide offer a valuable resource for researchers working with this and similar molecules in the fields of drug discovery and chemical synthesis.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(Tert-butylamino)sulfonylphenylboronic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129220#2-tert-butylamino-sulfonylphenylboronic-acid-spectral-data-nmr-ir-ms>]

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